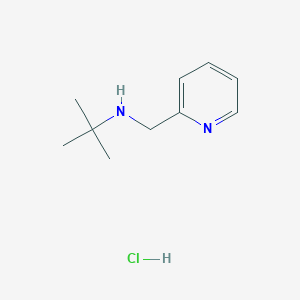

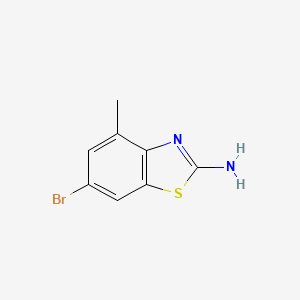

2-Amino-3-bromo-4-picoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3-bromoquinolines, involves palladium-catalyzed isocyanide insertion followed by intramolecular cyclization of gem-dibromovinylanilines. This method provides an efficient route to synthesize these compounds with good isolated yields . Although the exact synthesis of 2-Amino-3-bromo-4-picoline is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 2-amino-4-picolinium, has been studied in conjunction with metal ions like Ni, Co, and Mn. These structures form highly stable hydrogen-bonded motifs that drive supramolecular self-assembly into 2D layers. The robust hydrogen-bonded motif between 2-amino-4-picolinium and malonate is a key factor in the self-assembly of the supramolecular network . This information can be extrapolated to understand the potential molecular interactions and assembly behavior of 2-Amino-3-bromo-4-picoline.

Chemical Reactions Analysis

The reactivity of picoline derivatives has been explored in the context of bromocyanohydroborane complexes. These complexes, synthesized from picoline and bromine, exhibit varying degrees of hydrolytic stability and reactivity. For instance, picoline complexes hydrolyze readily, and the bromine in these complexes can act as a good leaving group in reactions with amines . This suggests that 2-Amino-3-bromo-4-picoline may also participate in similar chemical reactions, particularly those involving nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of picoline derivatives can be inferred from the synthesis and characterization of compounds like the tetrachlorocobaltate(II) salt with 2-amino-5-picolinium. The crystal structure, thermal stability, and intermolecular interactions of these compounds have been studied using various techniques, including infrared spectroscopy and thermal analysis . These studies provide insights into the stability and functional group interactions of picoline derivatives, which are relevant to understanding the properties of 2-Amino-3-bromo-4-picoline.

Aplicaciones Científicas De Investigación

1. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Application Summary: This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

- Methods of Application: An optimized strategy for the synthesis of these inhibitors is reported, starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results: Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .

2. Synthesis of 2-Amino-4-Methylpyridinium-4-Hydroxybenzolate Crystal

- Application Summary: 2-Amino-3-bromo-4-picoline is used in the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal . This crystal is an organic nonlinear optical (NLO) material .

- Methods of Application: The crystal was grown by the slow solvent evaporation (SSE) method . Molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .

- Results: The second order hyperpolarizability of the crystal was analyzed theoretically .

3. Synthesis of Ocular Age Pigment A2-E

- Application Summary: This compound is used in the total synthesis of ocular age pigment A2-E . This pigment is a major component of lipofuscin granules that accumulate in the retinal pigment epithelium (RPE) cells with age, and its formation is thought to involve the reaction of retinal (vitamin A) with ethanolamine .

- Methods of Application: The synthesis involves the reaction of 2 equiv of retinal (vitamin A) and 1 equiv of ethanolamine .

- Results: The successful synthesis of ocular age pigment A2-E provides a way to study its role in age-related macular degeneration (AMD), a leading cause of blindness in the elderly .

4. Preparation of Methoxy-2-(2-pyridyl)indoles

- Application Summary: 2-Amino-3-bromo-4-picoline is used in the preparation of methoxy-2-(2-pyridyl)indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have a variety of biological activities .

- Methods of Application: The specific methods of application for this synthesis are not provided in the sources .

- Results: The successful synthesis of methoxy-2-(2-pyridyl)indoles expands the range of available indole derivatives for further biological testing .

5. Synthesis of Boronic Acids and Their Derivatives

- Application Summary: Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

- Methods of Application: The specific methods of application for this synthesis are not provided in the sources .

- Results: The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

6. Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

- Application Summary: 2-Amino-3-bromo-4-picoline is used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .

- Methods of Application: The specific methods of application for this synthesis are not provided in the sources .

- Results: The successful synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine expands the range of available pyridine derivatives for further biological testing .

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-3-picoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

3-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCXUVNUUYYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560029 | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-4-picoline | |

CAS RN |

40073-38-9 | |

| Record name | 3-Bromo-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)